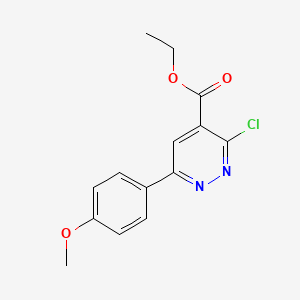

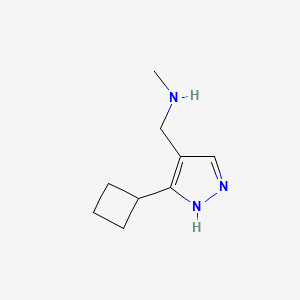

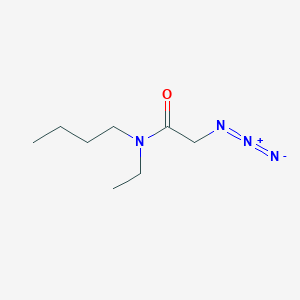

![molecular formula C11H11ClN4 B1488223 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine CAS No. 19808-21-0](/img/structure/B1488223.png)

6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine

Overview

Description

“6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine” is a pyrimidinamine derivative . Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides .

Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H7ClN4/c10-7-5-8(11)14-9(13-7)6-3-1-2-4-12-6/h1-5H, (H2,11,13,14) .

Chemical Reactions Analysis

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on this chemical involves its synthesis and characterization, enabling further exploration of its applications. Schmidt (2002) elucidated the synthesis and characterization of stable betainic pyrimidinaminides, which include derivatives similar to 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine, showcasing the diverse substitution patterns and the effects of electronic and kinetic stabilization on their formation (A. Schmidt, 2002).

Antibacterial Applications

The potential antibacterial applications of derivatives of this compound have been explored in recent studies. Afrough et al. (2019) introduced a methodology for the synthesis of derivatives showing potential for antibacterial activity, indicating the compound's relevance in developing new antibacterial agents (Toktam Afrough et al., 2019).

Environmental Degradation

Research has also been conducted on the environmental degradation of related compounds, shedding light on the ecological impacts and degradation pathways. Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl by Aspergillus niger, a study relevant to understanding how similar compounds might interact with environmental agents (Seema B. Sharma et al., 2012).

Corrosion Inhibition

Another area of application is in corrosion inhibition. Abdelshafi (2020) conducted a study on pyrimidine derivatives as corrosion inhibitors for aluminum in acid medium, demonstrating the compound's potential in protecting metals from corrosion (N. Abdelshafi, 2020).

Antifungal and Insecticidal Activity

The compound and its derivatives have been examined for their antifungal and insecticidal activities. Chen and Shi (2008) designed and synthesized derivatives showing moderate to weak fungicidal and insecticidal activity, indicating the potential for agricultural applications (Xiao-Bao Chen & De-Qing Shi, 2008).

Mechanism of Action

Target of Action

Similar compounds, such as n-pyridine substituted 2-chloro-thieno [2,3-d]pyrimidin-4-amine derivatives, have been shown to interact with the acetyl-coa carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.

Biochemical Pathways

Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound may affect pathways related to energy metabolism and production .

Result of Action

Similar compounds have demonstrated antimicrobial activity , suggesting that 6-chloro-N-[2-(pyridin-2-yl)ethyl]pyrimidin-4-amine might also exhibit similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-N-(2-pyridin-2-ylethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTCWBQECYLQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

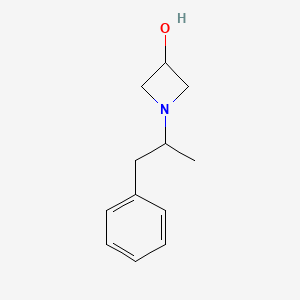

![1-{[(1-Phenylethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488145.png)

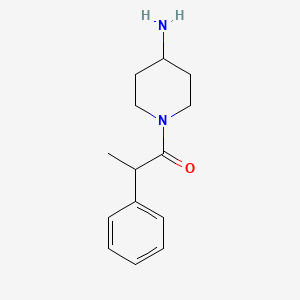

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)